3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Oxazolo[5,4-b]pyridin-2-yl derivatives: Used in the synthesis of novel benzamide derivatives.
Uniqueness
3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its combination of butyl, methyl, and phenyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-butyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-4-10-21-16(23)14-15(20(2)18(21)24)19-17-22(14)11-13(25-17)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVIFJWFSLCAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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